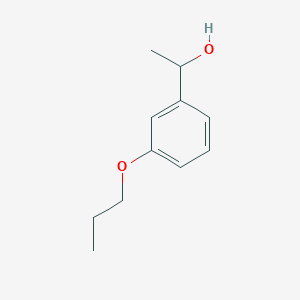

1-(3-Propoxyphenyl)ethanol

Description

1-(3-Propoxyphenyl)ethanol is a substituted aromatic alcohol featuring a propoxy group (-OCH₂CH₂CH₃) at the meta position of the phenyl ring and a hydroxyl-bearing ethyl chain. The ethanone variant shares the same propoxyphenyl backbone but substitutes the hydroxyl group with a ketone . This distinction significantly alters polarity, solubility, and reactivity. For instance, alcohols like this compound are more polar and capable of hydrogen bonding compared to ketones, which may influence their boiling points and solubility in aqueous media.

Properties

IUPAC Name |

1-(3-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8-9,12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUXRKYLJATVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Propoxyphenyl)ethanol can be synthesized through several methods. One common laboratory method involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Propoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

Oxidation: Corresponding ketone or carboxylic acid.

Reduction: Corresponding alkane.

Substitution: Corresponding alkyl halide.

Scientific Research Applications

1-(3-Propoxyphenyl)ethanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(3-Nitrophenyl)ethanol (CAS 103966-65-0)

- Structure: Ethanol group with a nitro (-NO₂) substituent at the meta position.

- Key Differences: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing acidity (pKa ~8–10 for phenolic analogs). This contrasts with the electron-donating propoxy group in 1-(3-Propoxyphenyl)ethanol, which would lower acidity and enhance lipophilicity .

- Applications : Nitro-substituted alcohols are often intermediates in explosives or pharmaceuticals due to their reactivity.

1-(3-Ethylphenyl)-1-propanol (CAS 1314904-29-4)

- Structure: Propanol chain (three-carbon alcohol) with an ethyl (-CH₂CH₃) group at the meta position.

- Key Differences: The longer alkyl chain (propanol vs. ethanol) increases hydrophobicity and molecular weight (164.24 g/mol vs. ~166 g/mol estimated for this compound). This may reduce aqueous solubility but improve miscibility with organic solvents .

Substituent Position and Backbone Modifications

1-(2-Propoxyphenyl)ethanone (CAS 7191-38-0)

- Structure : Ketone group with a propoxy substituent at the ortho position.

- The ketone functional group eliminates hydrogen-bonding capability, lowering boiling points relative to alcohols .

1-(3-Phenoxyphenyl)ethanone (CAS 32852-92-9)

- Structure: Ketone group with a phenoxy (-OPh) substituent at the meta position.

- This compound’s estimated density (1.1035 g/cm³) suggests higher lipophilicity compared to propoxy analogs .

Data Table: Structural and Physical Properties

Biological Activity

1-(3-Propoxyphenyl)ethanol is an organic compound classified within the phenolic category, characterized by its propoxy group attached to a phenyl ring and an ethanol group. This compound, with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol, has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article delves into the compound's biological activity, supported by various studies and data.

This compound can be synthesized through several methods, including reduction of the corresponding ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The synthesis can occur in inert solvents such as tetrahydrofuran (THF) or diethyl ether under controlled conditions.

Common Reactions

- Oxidation: Converts to ketones or carboxylic acids.

- Reduction: Forms alkanes.

- Substitution: Hydroxyl groups can be replaced with other functional groups.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It may modulate the activity of certain enzymes or receptors, influencing various biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values have been reported to be low, suggesting potent efficacy against pathogens.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.0338 |

| Enterococcus faecium | 0.0338 |

| Bacillus subtilis | 0.0338 |

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents, especially against resistant strains like MRSA .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are critical in mitigating oxidative stress in biological systems. Various assays have been employed to evaluate its antioxidant capacity:

- DPPH Radical Scavenging Assay

- CUPRAC Assay

- FRAP Assay

The results indicate that this compound possesses significant antioxidant activity, which may contribute to its therapeutic potential .

Case Study: Antimicrobial Efficacy

A study conducted on the ethanol extract from Tricholoma bufonium highlighted the antimicrobial efficacy of related compounds. The research utilized conventional microbiological techniques to assess the antimicrobial properties of various extracts, including those containing phenolic compounds similar to this compound. The study found that these extracts exhibited potent activity against several bacterial strains, supporting the notion that phenolic compounds can serve as effective antimicrobial agents .

Research Findings on Mechanisms

Further studies have explored the mechanisms through which this compound exerts its biological effects. It was found that the compound could disrupt bacterial cell membranes and inhibit biofilm formation, enhancing its effectiveness as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.